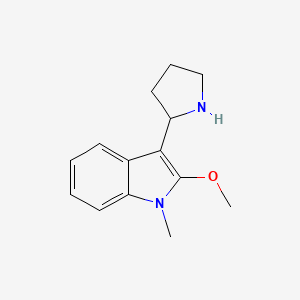

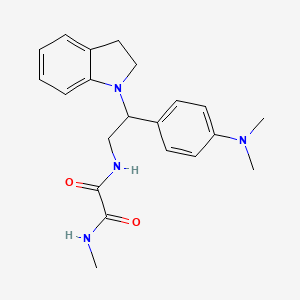

1-Bencil-3-(2-(furan-3-il)etil)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea involves various chemical strategies, including the condensation of furfural with urea and other methods that utilize specific reagents for the synthesis of urea derivatives. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas, highlighting a route that could potentially be adapted for 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which confirms their structure in the crystalline state. This method has been applied to study the structure of related compounds, providing insights into the potential molecular structure of 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea (Diana et al., 2019).

Chemical Reactions and Properties

Urea derivatives engage in various chemical reactions, including electrophilic aromatic substitutions and reactions under photoinduced conditions. For instance, the photoinduced direct oxidative annulation of certain furan derivatives has been explored, revealing pathways that might be relevant for 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea (Zhang et al., 2017).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility and melting points, are critical for their potential applications. Methods for enhancing these properties, including the synthesis of derivatives with increased water solubility, have been investigated, offering insights into the physical property optimization of 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea (Lin & Liu, 1985).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea can be inferred from studies on similar compounds. For example, the synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents indicate the type of bioactivity that might be expected from 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea, suggesting its potential utility in medicinal chemistry (Gaudreault et al., 1988).

Aplicaciones Científicas De Investigación

- Los investigadores han investigado derivados de 1-Bencil-3-(2-(furan-3-il)etil)urea por sus propiedades antivirales. Por ejemplo:

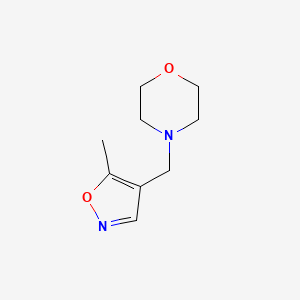

- 3-(furan-2-il)propionato de etilo, un compuesto relacionado con this compound, se utiliza como agente saborizante en la industria alimentaria .

- El andamiaje indol dentro de this compound ofrece un amplio espectro de actividades biológicas:

Actividad antiviral

Agente saborizante

Exploración de la actividad biológica

En resumen, la versatilidad de este compuesto abarca la investigación antiviral, la mejora del sabor, las pruebas farmacéuticas y las posibles aplicaciones terapéuticas. Su estructura basada en indol abre caminos emocionantes para futuras investigaciones e innovaciones. 🌟

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.

Action Environment

The action, efficacy, and stability of 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Propiedades

IUPAC Name |

1-benzyl-3-[2-(furan-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(15-8-6-13-7-9-18-11-13)16-10-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOIIJRLXLBWAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2481462.png)

![(4-(3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2481463.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)

![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2481466.png)

![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}(2,5-dimethoxy phenyl)amine](/img/structure/B2481469.png)

![3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481470.png)

![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)